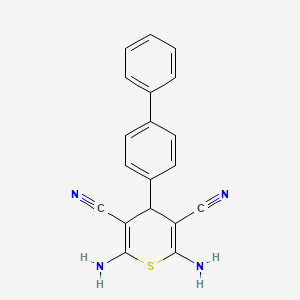
2,6-diamino-4-(biphenyl-4-yl)-4H-thiopyran-3,5-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-diamino-4-{[1,1’-biphenyl]-4-yl}-4H-thiopyran-3,5-dicarbonitrile is a complex organic compound that features a thiopyran ring substituted with amino groups and a biphenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-diamino-4-{[1,1’-biphenyl]-4-yl}-4H-thiopyran-3,5-dicarbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Biphenyl Moiety: The biphenyl structure can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Thiopyran Ring Formation: The thiopyran ring is formed via a cyclization reaction involving sulfur-containing reagents and appropriate carbonyl compounds.
Introduction of Amino Groups: Amino groups are introduced through nucleophilic substitution reactions, often using amines under basic conditions.
Addition of Dicarbonitrile Groups: The dicarbonitrile groups are typically added through a reaction with cyanogen bromide or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the dicarbonitrile groups to amines or other functional groups.
Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amines or other reduced forms of the dicarbonitrile groups.
Substitution: Various substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2,6-diamino-4-{[1,1’-biphenyl]-4-yl}-4H-thiopyran-3,5-dicarbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.
Medicine
In medicine, the compound has potential applications as a pharmaceutical intermediate. Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors.
Industry
In industry, the compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 2,6-diamino-4-{[1,1’-biphenyl]-4-yl}-4H-thiopyran-3,5-dicarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds with active sites, while the biphenyl moiety can engage in π-π interactions. The thiopyran ring provides additional stability and reactivity, allowing the compound to modulate biological pathways effectively.
Comparación Con Compuestos Similares
Similar Compounds
2,6-diamino-4-{[1,1’-biphenyl]-4-yl}-4H-pyran-3,5-dicarbonitrile: Similar structure but with an oxygen atom instead of sulfur in the ring.
2,6-diamino-4-{[1,1’-biphenyl]-4-yl}-4H-thiopyran-3,5-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of dicarbonitrile groups.
Uniqueness
The presence of the thiopyran ring in 2,6-diamino-4-{[1,1’-biphenyl]-4-yl}-4H-thiopyran-3,5-dicarbonitrile provides unique chemical properties, such as increased stability and reactivity compared to its oxygen-containing analogs. The dicarbonitrile groups also offer distinct reactivity patterns, making this compound valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C19H14N4S |
|---|---|
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
2,6-diamino-4-(4-phenylphenyl)-4H-thiopyran-3,5-dicarbonitrile |
InChI |
InChI=1S/C19H14N4S/c20-10-15-17(16(11-21)19(23)24-18(15)22)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,17H,22-23H2 |
Clave InChI |
XTHHCSKHBYDJED-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3C(=C(SC(=C3C#N)N)N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2,6-dimethylphenoxy)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11561592.png)

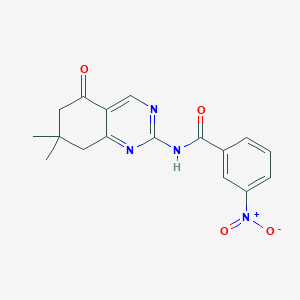
![2-[5-methyl-2-(propan-2-yl)phenoxy]-N'-[(E)-(4-nitrothiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11561595.png)
![5-acetyl-2-amino-6-methyl-4-[2-(trifluoromethyl)phenyl]-4H-pyran-3-carbonitrile](/img/structure/B11561598.png)
![(1Z,3E)-3-[(4-butylphenyl)imino]-1-(4-chlorophenyl)prop-1-en-1-ol](/img/structure/B11561600.png)
![4-Methyl-N-(1-{N'-[(E)-{4-[(naphthalen-1-YL)methoxy]phenyl}methylidene]hydrazinecarbonyl}-2-phenylethyl)benzene-1-sulfonamide](/img/structure/B11561601.png)
![N'-[(E)-[5-(4-Iodophenyl)furan-2-YL]methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B11561606.png)
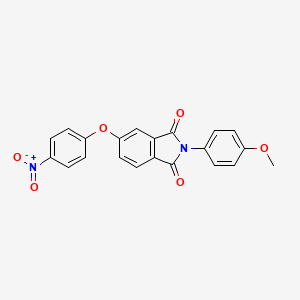
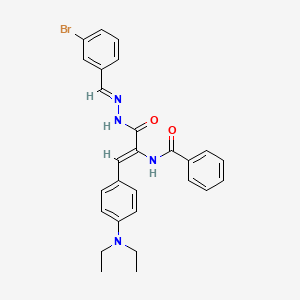
![4-bromo-2-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11561640.png)
![N-(3-Fluorophenyl)-1-{N'-[(E)-(4-nitrophenyl)methylidene]hydrazinecarbonyl}formamide](/img/structure/B11561646.png)
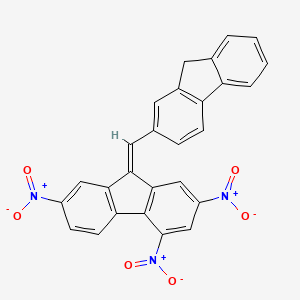
![N'-[(E)-(2-hydroxyphenyl)methylidene]-4-[(4-methylphenoxy)methyl]benzohydrazide](/img/structure/B11561651.png)
